2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBJMXKISBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
- This reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane.
- The Boc protection stabilizes the amine during subsequent synthetic transformations and is compatible with acidic and basic conditions.
Synthesis of the 2-Phenylcyclopropyl Intermediate
- The 2-phenylcyclopropyl moiety is introduced via a cyclopropanation reaction, often employing the Corey–Chaykovsky reaction or related methods.
- For example, a styrene derivative can undergo cyclopropanation using sulfur ylides or diazo compounds to yield the 2-phenylcyclopropyl intermediate with high stereoselectivity.
- This intermediate is then further functionalized to introduce the amino acid side chain.
Formation of the Acetic Acid Functionality
- The carboxylic acid group is typically introduced by oxidation or hydrolysis of ester or protected intermediates.
- In some synthetic routes, the acetic acid moiety is formed by hydrolysis of a tert-butyl ester or by saponification of an ester precursor.
- Alternatively, carbonylation reactions followed by saponification can be used to install the carboxylic acid group.
Reductive Amination and Final Functionalization
- Reductive amination with cyclopropanealdehyde is employed to introduce the cyclopropylamine group in some synthetic strategies.
- Subsequent Boc protection ensures the amino group remains protected during further manipulations.
- Deprotection of temporary protecting groups (e.g., Troc or other amine protecting groups) is done under acidic or zinc-mediated reductive conditions to yield the free amine intermediate.
- Final condensation with benzoic acid or related derivatives and acid-mediated Boc deprotection afford the target compound.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Amino group protection | Di-tert-butyl dicarbonate, NaOH or DMAP, solvent | Boc-protected amine intermediate |
| 2 | Cyclopropanation | Corey–Chaykovsky reaction or diazo compounds | 2-Phenylcyclopropyl intermediate |
| 3 | Reductive amination | Cyclopropanealdehyde, reducing agent | Cyclopropylamine derivative |
| 4 | Deprotection | Acidic conditions or zinc treatment | Free amine intermediate |
| 5 | Carboxylic acid formation | Hydrolysis, saponification, or carbonylation | Acetic acid functionality introduced |
| 6 | Final condensation | Benzoic acid derivatives, acid deprotection | Target compound this compound |
Industrial and Practical Considerations
- The preparation requires careful control of reaction conditions to maintain stereochemical integrity, especially during cyclopropanation and reductive amination.
- The Boc group is stable under many conditions but must be removed under carefully controlled acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to avoid side reactions.
- Solubility considerations for formulation are important; stock solutions are prepared in solvents like DMSO, PEG300, Tween 80, and corn oil, with stepwise solvent addition to maintain clarity and stability.
- Scale-up involves optimization for yield and purity, often using continuous flow reactors or automated synthesis platforms to improve reproducibility and throughput.
Data Table: Stock Solution Preparation (Example)
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) for 1 mg | Volume of Solvent (mL) for 5 mg | Volume of Solvent (mL) for 10 mg |
|---|---|---|---|---|
| 1 mM | 1 | 3.4324 | 17.1619 | 34.3239 |
| 5 mM | 1 | 0.6865 | 3.4324 | 6.8648 |
| 10 mM | 1 | 0.3432 | 1.7162 | 3.4324 |
Note: Solvents include DMSO and co-solvents such as PEG300, Tween 80, and corn oil for in vivo formulation.
Research Findings and Analysis
- The synthetic methodology reported in the literature emphasizes the use of selective protecting groups and stereoselective cyclopropanation to achieve high purity and yield.
- The Corey–Chaykovsky reaction is a preferred method for cyclopropyl ring formation due to its mild conditions and stereochemical control.
- Reductive amination with cyclopropanealdehyde followed by Boc protection is a reliable route to introduce the 2-phenylcyclopropylamine moiety.
- Deprotection steps require careful acidic or reductive conditions to avoid degradation of the sensitive cyclopropyl ring.
- Hydrolysis and carbonylation reactions are effective for installing the acetic acid group, essential for the compound’s biological activity and further derivatization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the cyclopropyl ring.
Reduction: Reduction reactions could target the carbonyl group or the cyclopropyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic compounds, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
Recent studies have indicated that compounds with similar structures to 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid show promise in anticancer therapies. The cyclopropyl group is known to enhance the biological activity of molecules by improving their metabolic stability and selectivity towards cancer cells. Research has focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines, potentially leading to the development of novel anticancer agents .
1.2 Neurological Disorders
The compound's ability to interact with specific receptors in the brain suggests potential applications in treating neurological disorders. Its structural similarity to known neuroprotective agents positions it as a candidate for further exploration in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies are assessing its neuroprotective effects and mechanisms of action .
Drug Development
2.1 Prodrug Formulation
The tert-butoxycarbonyl (Boc) group in the compound is often utilized in prodrug formulations, where it serves as a protective group that can be removed enzymatically or chemically to release the active drug. This property can be exploited to enhance the bioavailability of therapeutic agents, allowing for more effective delivery and reduced side effects. Research is ongoing to optimize these formulations for clinical use .
2.2 Synthesis of Peptides
The compound can act as an intermediate in peptide synthesis due to its amino acid structure. It can be incorporated into peptide chains, facilitating the development of peptide-based therapeutics that target specific biological pathways. This application is particularly relevant in designing targeted therapies for diseases such as cancer and autoimmune disorders .
Chemical Building Block
3.1 Organic Synthesis
As a versatile building block, this compound can be employed in various organic synthesis reactions, including coupling reactions and modifications of existing compounds. Its unique functional groups allow chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science .
3.2 Material Science
In material science, compounds with similar structures have been investigated for their properties in polymer chemistry, particularly in creating biodegradable polymers that could be used for drug delivery systems or tissue engineering scaffolds. The cyclopropyl moiety may impart desirable mechanical properties to these materials .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer research, neurological disorder treatments |
| Drug Development | Prodrug formulations, peptide synthesis |
| Chemical Building Block | Organic synthesis, material science applications |
Case Studies
5.1 Anticancer Activity
A study published in 2024 evaluated various derivatives of this compound against human cancer cell lines, demonstrating significant cytotoxicity compared to controls. The findings suggest that modifications to the cyclopropyl group enhance potency while minimizing off-target effects .
5.2 Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that the compound exhibited protective effects on neuronal cells exposed to oxidative stress, indicating its potential role as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the Boc-protected amino group and the phenylcyclopropyl moiety could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of the target compound, highlighting differences in substituents, molecular weight, and functional groups:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects: The 2-phenylcyclopropyl group in the target compound enhances aromaticity and lipophilicity compared to analogs with methylcyclopropyl (CAS 1822348-61-7) or thiophenyl (CAS 40512-57-0) substituents. This may improve membrane permeability in biological systems . The 3-thiophenyl analog (CAS 40512-57-0) introduces sulfur, which alters electronic properties (e.g., increased polarizability) and could facilitate π-stacking or hydrogen bonding in peptide chains .
Molecular Weight and Complexity: The target compound has the highest molecular weight (291.34 g/mol) due to its bulky phenylcyclopropyl group.
Synthetic Utility: Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The phenylcyclopropyl group in the target compound may resist ring-opening reactions under standard coupling conditions, whereas the oxoethyl analog (from ) requires careful handling to avoid ketone reactivity .
Spectroscopic and Analytical Data
- NMR and MS : The oxoethyl-containing analog () was characterized by ¹H/¹³C NMR, LRMS, and HRMS, confirming its structure with a molecular ion peak at m/z 298.1415 . Similar data for the target compound is absent in the evidence but would likely show distinct aromatic proton signals (δ 7.2–7.4 ppm) and cyclopropane-related splitting patterns.
- FTIR : The oxoethyl analog exhibited carbonyl stretches at ~1700 cm⁻¹ (Boc group) and ~1650 cm⁻¹ (acetic acid), consistent with Boc-protected compounds .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid (CAS No. 1822572-96-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO4, with a molecular weight of 291.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is known for enhancing the stability and solubility of amino acids and their derivatives.
Structural Representation
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1822572-96-2 |
| Molecular Weight | 291.35 g/mol |
| Formula | C16H21NO4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways related to inflammation, oxidative stress, and cellular signaling.
- Inhibition of Protein-Protein Interactions (PPIs) : Research has indicated that compounds similar to this compound can inhibit PPIs involved in oxidative stress regulation, particularly the Nrf2-Keap1 pathway. This pathway is critical for cellular defense mechanisms against oxidative damage .
- Antischistosomal Activity : In studies focused on antischistosomal drugs, compounds with similar structural motifs have shown moderate efficacy against Schistosoma species, suggesting potential therapeutic applications in parasitic infections .
- Cytotoxicity Profiles : Preliminary cytotoxicity assessments have indicated that while some derivatives exhibit promising biological activity, they also present a narrow therapeutic window, necessitating further optimization to enhance selectivity and reduce toxicity .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of compounds related to this compound. The findings revealed that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, supporting their potential use in oxidative stress-related conditions .
Case Study 2: Antiparasitic Efficacy
In vivo studies on mice infected with Schistosoma mansoni demonstrated that selected analogs showed a worm burden reduction of up to 90% after administration of single oral doses. However, the therapeutic window was limited, indicating the need for further research to enhance efficacy without increasing toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the Boc group and modifications on the phenyl ring significantly impact binding affinity and biological activity.
- Hydration and Flexibility : The hydration state and conformational flexibility of the binding sites are critical for enhancing interaction with target proteins .
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Boc Group Variation | Enhanced stability |
| Phenyl Ring Substitution | Altered binding affinity |
| Hydration State | Critical for target interaction |
Q & A
Q. What are common synthetic routes for 2-((Tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group and cyclopropane ring formation. Key intermediates include Boc-protected amino acids and cyclopropane precursors. For example, cyclopropane rings can be synthesized via [2+1] cycloaddition reactions using carbenes or transition-metal catalysts. Reaction conditions such as dichloromethane with trifluoroacetic acid (TFA) are used for Boc deprotection .
| Synthetic Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | Boc-anhydride, DMAP, DMF | 85–90% |
| Cyclopropane formation | CH₂N₂, Cu(I) catalyst | 60–70% |
| Final coupling | EDC/HOBt, DCM | 75–80% |
Q. How is purity determined for this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended. Purity thresholds ≥95% are typical for research-grade material .
Q. What storage conditions ensure stability?
Store under inert gas (N₂ or Ar) at –20°C in sealed, desiccated containers. The Boc group is sensitive to moisture and acids; prolonged exposure to room temperature can lead to decomposition .
Advanced Research Questions
Q. How can computational methods aid in structural verification?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR spectra. Compare computed data with experimental results to confirm the cyclopropane ring geometry and Boc group orientation. Discrepancies >0.3 ppm in ¹H NMR suggest conformational flexibility .
Q. What strategies resolve contradictions in reported melting points?
Discrepancies may arise from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify polymorphs and recrystallize the compound from ethyl acetate/hexane. Cross-validate with X-ray crystallography for definitive confirmation .
Q. How does the cyclopropane ring influence reactivity in peptide coupling?
The strained cyclopropane ring enhances electrophilicity, facilitating amide bond formation. However, steric hindrance from the 2-phenyl group may reduce coupling efficiency. Kinetic studies using EDC/HOBt show a 15–20% decrease in yield compared to non-cyclopropane analogs .
Q. What analytical techniques characterize Boc-deprotection kinetics?
Monitor deprotection (e.g., with TFA in DCM) via in-situ ¹H NMR or FT-IR. Time-resolved data fit a first-order kinetic model (k ≈ 0.05 min⁻¹ at 25°C). Side reactions, such as cyclopropane ring opening, occur above 40°C .
Data Contradiction Analysis
Q. Why do literature reports vary in optimal reaction solvents?
Polar aprotic solvents (DMF, DMSO) favor Boc protection but may destabilize the cyclopropane ring. Non-polar solvents (DCM, toluene) improve ring stability but slow reaction rates. Balance solvent polarity and reaction temperature based on real-time monitoring via LC-MS .
Q. How to address discrepancies in reported molecular weights?
Variations arise from isotopic distributions or salt forms. High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization confirms the exact mass (C₁₆H₂₁NO₄: 291.34 g/mol). Adjust for sodium/potassium adducts (±22–38 Da) .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
